(4-Chlorophenyl)[3-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinyl]methanone
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Overview
Description
(4-Chlorophenyl)[3-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinyl]methanone is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylphenylsulfonyl group, and a trifluoromethyl-pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[3-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinyl]methanone typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts and boron reagents under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)[3-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinyl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles like sodium hydroxide and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(4-Chlorophenyl)[3-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinyl]methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)[3-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(phenyl)methanone: A simpler compound with similar structural features but lacking the sulfonyl and trifluoromethyl groups.
(4-Methylphenyl)(phenyl)methanone: Another related compound with a methylphenyl group instead of the chlorophenyl group.
(4-Chlorophenyl)(trifluoromethyl)methanone: A compound with a trifluoromethyl group but lacking the sulfonyl and pyridinyl groups.
Uniqueness
(4-Chlorophenyl)[3-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinyl]methanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-chlorophenyl)-[3-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)pyridin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3NO3S/c1-12-2-8-16(9-3-12)29(27,28)17-10-14(20(22,23)24)11-25-18(17)19(26)13-4-6-15(21)7-5-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLARJVYTKFUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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